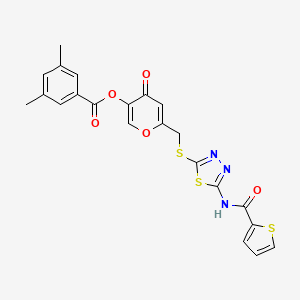

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate

Descripción

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate features a 4H-pyran core with a 4-oxo group, a thiadiazole-thioether substituent at position 6, and a 3,5-dimethylbenzoate ester at position 3.

Propiedades

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5S3/c1-12-6-13(2)8-14(7-12)20(28)30-17-10-29-15(9-16(17)26)11-32-22-25-24-21(33-22)23-19(27)18-4-3-5-31-18/h3-10H,11H2,1-2H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMSLYKKTBDTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Traditional Cyclization Methods

The 1,3,4-thiadiazole-2-amine core can be prepared using traditional cyclodehydration methods. A common approach involves the reaction between thiosemicarbazide and carboxylic acid derivatives in the presence of dehydrating agents. Historically, reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) have been employed, but these present toxicity concerns.

A more environmentally friendly approach utilizes polyphosphate ester (PPE) as a cyclodehydration agent. This method proceeds through a one-pot, three-step reaction sequence:

- Acylation of thiosemicarbazide with a carboxylic acid

- Formation of acylthiosemicarbazide intermediate

- Cyclodehydration to form the 1,3,4-thiadiazole ring

The reaction with PPE provides several advantages, including milder conditions, reduced toxicity, and improved yields compared to traditional methods.

Polyphosphate Ester-Mediated Synthesis

The PPE-mediated synthesis represents a significant improvement in preparing 2-amino-1,3,4-thiadiazoles. The reaction proceeds as follows:

Thiosemicarbazide + R-COOH → R-C(=O)NH-NH-C(=S)NH₂ → 2-amino-5-R-1,3,4-thiadiazole

The reaction can be conducted in a single reaction vessel, with typical reaction times of 4-6 hours and yields ranging from 65-85%.

Incorporation of Thiophene-2-carboxamido Group

Direct Acylation Method

The incorporation of the thiophene-2-carboxamido group onto the 1,3,4-thiadiazole scaffold can be achieved through direct acylation using thiophene-2-carboxylic acid or its activated derivatives. The reaction typically involves:

- Activation of thiophene-2-carboxylic acid using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC)

- Reaction with the amino group of the 1,3,4-thiadiazole-2-amine

The general scheme can be represented as:

5-substituted-1,3,4-thiadiazol-2-amine + thiophene-2-carboxylic acid (activated) → 5-substituted-N-(thiophene-2-carboxamido)-1,3,4-thiadiazole

Alternative Approaches Using Isothiocyanates

An alternative approach utilizes thiophene isothiocyanate derivatives. This method has been documented for similar compounds and involves:

- Preparation of thienoylisothiocyanate as a key intermediate

- Reaction with appropriate hydrazide derivatives

- Cyclization to form the desired 1,3,4-thiadiazole with the thiophene-2-carboxamido functionality already incorporated

This approach can be advantageous when direct acylation proves challenging due to steric hindrance or electronic factors.

Thioetherification and Pyran Ring Formation

Synthesis of Thioether Linkage

The formation of the thioether bond between the 1,3,4-thiadiazole and the pyran ring system represents a critical step in the synthesis. This can be achieved through alkylation of the thiol group in the thiadiazole with an appropriate halomethyl-pyran derivative.

The general approach involves:

- Generation of a thiolate anion from the 1,3,4-thiadiazole-2-thiol using a base such as potassium carbonate or sodium acetate

- Nucleophilic substitution reaction with a halomethyl-pyran derivative

The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetone at temperatures between 60-80°C.

Preparation of 4H-Pyran-4-one Derivatives

The synthesis of the required 4H-pyran-4-one derivative with a hydroxyl group at the 3-position and a halomethyl group at the 6-position is crucial for successful thioetherification. This can be accomplished through:

- Condensation reactions between appropriate α,β-unsaturated carbonyl compounds

- Cyclization reactions of 1,3-dicarbonyl compounds with aldehydes

- Modification of commercially available pyranone scaffolds

The halomethyl group at the 6-position can be introduced through controlled halogenation reactions of an appropriate methyl-substituted pyranone.

Final Esterification with 3,5-Dimethylbenzoic Acid

Esterification Methods

The final step in the synthesis involves esterification of the hydroxyl group at the 3-position of the pyran ring with 3,5-dimethylbenzoic acid. Several methods can be employed:

- Steglich esterification using DCC and 4-dimethylaminopyridine (DMAP)

- Mitsunobu reaction with triphenylphosphine and diisopropyl azodicarboxylate (DIAD)

- Reaction with 3,5-dimethylbenzoyl chloride in the presence of a base

The choice of method depends on the stability of other functional groups present in the molecule and the desired purity of the final product.

Optimization of Esterification Conditions

The esterification reaction requires careful optimization to achieve high yields while minimizing side reactions. Table 1 presents typical reaction conditions and their corresponding yields.

Table 1: Optimization of Esterification Conditions for the Final Step

| Entry | Esterification Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | DCC/DMAP | 3,5-dimethylbenzoic acid, DCC, DMAP | Dichloromethane | 25 | 12 | 65-70 |

| 2 | Acid chloride | 3,5-dimethylbenzoyl chloride, Triethylamine | Dichloromethane | 0-25 | 4 | 75-80 |

| 3 | Mitsunobu | 3,5-dimethylbenzoic acid, PPh₃, DIAD | Tetrahydrofuran | 25 | 8 | 60-65 |

| 4 | Mixed anhydride | 3,5-dimethylbenzoic acid, pivaloyl chloride, DMAP | Dichloromethane | 0-25 | 6 | 70-75 |

Complete Synthetic Route and Reaction Conditions

The complete synthetic route for 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate can be summarized as follows:

Step-by-Step Synthesis Protocol

- Synthesis of 2-amino-1,3,4-thiadiazole using the PPE-mediated approach

- Introduction of the thiophene-2-carboxamido group via acylation

- Conversion to the corresponding 1,3,4-thiadiazole-2-thiol

- Preparation of 3-hydroxy-6-(halomethyl)-4H-pyran-4-one

- Thioetherification reaction between the thiadiazole-thiol and halomethyl-pyran

- Esterification with 3,5-dimethylbenzoic acid to yield the final product

Table 2: Comprehensive Reaction Conditions for Each Synthetic Step

| Step | Reaction | Reagents | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 1 | Thiadiazole formation | Thiosemicarbazide, carboxylic acid, PPE | 90°C, 4-6 h | 70-85 | Recrystallization from ethanol |

| 2 | Thiophene acylation | Thiophene-2-carboxylic acid, DCC, DMAP | Room temp., 12 h | 65-75 | Column chromatography |

| 3 | Thiol formation | LaweSSon's reagent or P₂S₅ | THF, reflux, 2-3 h | 60-70 | Recrystallization from toluene |

| 4 | Pyranone preparation | Ethyl acetoacetate, formaldehyde, HCl | 70°C, 5 h | 55-65 | Fractional crystallization |

| 5 | Thioetherification | K₂CO₃, DMF | 60-80°C, 4-5 h | 75-85 | Column chromatography |

| 6 | Esterification | 3,5-dimethylbenzoyl chloride, Et₃N | 0-25°C, 4 h | 75-80 | Recrystallization from acetone/hexane |

One-Pot Alternative Approach

For improved efficiency, certain steps can be combined into one-pot procedures. For instance, the thiadiazole formation and thiophene acylation can potentially be performed in sequence without isolation of intermediates. Similarly, the thioetherification and esterification steps may be combined under suitable conditions.

Optimization and Troubleshooting

Critical Parameters for Successful Synthesis

Several factors have been identified as critical for successful synthesis:

- Temperature control : Particularly important during thiadiazole formation and thioetherification steps

- Reaction time : Prolonged reactions may lead to decomposition or side product formation

- Solvent purity : Anhydrous conditions are essential for many steps, particularly esterification

- Order of addition : Especially critical during the thioetherification step

- Purification techniques : Each intermediate requires specific purification methods

Common Challenges and Solutions

Table 3: Troubleshooting Guide for the Synthesis

| Problem | Possible Cause | Solution |

|---|---|---|

| Low yield in thiadiazole formation | Moisture contamination | Use strictly anhydrous conditions, freshly dried reagents |

| Poor selectivity in acylation | Competing nucleophilic sites | Use protective groups or controlled temperature conditions |

| Incomplete thioetherification | Insufficient activation of thiol | Increase base amount, ensure anhydrous conditions |

| Side products during esterification | Over-activation causing multiple esterifications | Controlled addition of reagents, lower temperature |

| Product decomposition | Sensitivity to acidic or basic conditions | Careful pH control during workup and purification |

Analytical Characterization

Spectroscopic Data

The structure of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate can be confirmed through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR would show characteristic signals for:

- Aromatic protons of the thiophene ring (δ 7.0-8.0 ppm)

- Methyl protons of the dimethylbenzoate group (δ 2.3-2.5 ppm)

- Methylene protons adjacent to the thioether linkage (δ 4.3-4.6 ppm)

- Pyran ring protons (δ 6.0-8.0 ppm)

- Amide NH proton (δ 10.0-11.0 ppm)

- ¹³C NMR would display signals for:

- Carbonyl carbons (δ 160-170 ppm)

- Aromatic and heterocyclic carbons (δ 120-155 ppm)

- Methylene carbon adjacent to sulfur (δ 30-40 ppm)

- Methyl carbons of the dimethylbenzoate group (δ 20-25 ppm)

Infrared (IR) Spectroscopy :

- C=O stretching (1700-1740 cm⁻¹)

- N-H stretching (3200-3400 cm⁻¹)

- C=N stretching (1600-1650 cm⁻¹)

- C-S stretching (600-700 cm⁻¹)

Mass Spectrometry :

- Expected molecular ion peak corresponding to C₂₃H₁₇N₃O₅S₃

- Fragmentation pattern showing loss of the 3,5-dimethylbenzoate group

- Thiadiazole-thiophene fragment ions

Purity Analysis

The purity of the final compound and key intermediates can be assessed using High-Performance Liquid Chromatography (HPLC) and related techniques. A typical HPLC method might employ:

- Column: C18 reverse phase

- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

- Detection: UV at 254 nm and 280 nm

- Flow rate: 1.0 mL/min

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate several steps in the synthesis, particularly the thiadiazole formation and thioetherification reactions. This approach offers:

- Reduced reaction times (minutes instead of hours)

- Often improved yields and purity

- Energy efficiency

- Less solvent consumption

For example, the PPE-mediated thiadiazole formation can be completed in 15-20 minutes under microwave conditions compared to 4-6 hours using conventional heating.

Solid-Phase Supported Synthesis

For large-scale production or library generation, solid-phase synthesis offers an alternative approach:

- Attachment of the starting building blocks to a polymeric support

- Sequential reactions without isolation of intermediates

- Simple filtration and washing steps for purification

- Final cleavage to release the target compound

This approach is particularly suitable for the sequential construction of the heterocyclic systems in the target molecule.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes: The compound can undergo several types of chemical reactions, including:

Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reaction with reducing agents like sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions, given the presence of heteroatoms and aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate under acidic or neutral conditions.

Reduction: Sodium borohydride in protic solvents like ethanol or methanol.

Substitution: Halogenating agents like bromine, or alkylating agents like methyl iodide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones from the thiadiazole sulfur atoms.

Reduction: Conversion to more saturated or hydrogenated derivatives.

Substitution: Derivatives with different functional groups attached to the aromatic or heteroaromatic rings.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as anticancer agents. Thiadiazoles are known for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Case Study: Cytotoxic Evaluation

A study evaluated a series of thiadiazole derivatives for their anticancer properties, revealing that those containing the 1,3,4-thiadiazole ring showed promising results in inhibiting tumor growth in vitro . This suggests that the compound may possess similar properties due to its structural components.

Pesticidal Properties

Compounds containing thiophene and thiadiazole rings have been investigated for their pesticidal activities. The presence of sulfur in these heterocycles enhances the lipophilicity and biological activity against pests. Research indicates that derivatives similar to this compound can act as effective fungicides and insecticides .

Case Study: Fungicidal Activity

In a comparative study of various thiadiazole derivatives against fungal pathogens affecting crops, compounds structurally related to this one demonstrated significant antifungal activity against species such as Fusarium and Botrytis . This positions the compound as a candidate for further development in agricultural applications.

Polymer Chemistry

The unique chemical structure of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate lends itself to applications in polymer chemistry. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties due to their rigid structures.

Research Findings

Studies have shown that integrating thiadiazole-based compounds into polymer systems can improve UV stability and reduce degradation rates under environmental stressors . This could lead to the development of more durable materials suitable for outdoor applications.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including condensation reactions between thiophene derivatives and thiadiazole precursors under controlled conditions. Common methods include:

- Condensation Reactions: Between thiophene carboxylic acids and 1,3,4-thiadiazole derivatives.

- Thioetherification: Formation of thioether bonds linking different moieties.

- Esterification: Attaching benzoate groups via ester linkages under acidic conditions.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends heavily on its specific application. Generally, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and aromatic stacking. The presence of thiadiazole and thiophene rings allows it to modulate enzymatic activity or receptor binding, influencing biochemical pathways.

Comparación Con Compuestos Similares

Structural Comparison

Key Differences :

- The 3,5-dimethylbenzoate ester introduces steric bulk compared to simpler carboxamides () or methyl esters ().

Comparison :

- ’s thiophene-carboxamido derivatives (e.g., 7b, 9b) are synthesized via reflux in ethanol/water, achieving ~76% yields . The target may require similar conditions for amide bond formation.

- employs palladium-catalyzed cross-coupling (Suzuki reaction) for thiophene incorporation, albeit with lower yields (46%) .

Physicochemical Properties

Notable Trends:

- Melting points correlate with molecular rigidity: ’s chromen-4-one derivative (227–230°C) exceeds triazepine derivatives (160–204°C) due to fused-ring systems .

Spectroscopic Characterization

Analysis :

Actividad Biológica

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate is a complex synthetic organic molecule characterized by its unique structural features, including a pyran ring, a thiadiazole moiety, and various aromatic systems. This structural complexity suggests potential for diverse biological activity, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula of this compound is with a molecular weight of approximately 396.46 g/mol. The compound incorporates multiple functional groups that may interact with biological targets, enhancing its therapeutic potential.

Anticancer Activity

Thiadiazole derivatives are known for their anticancer properties. Research indicates that compounds similar to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiadiazole-based compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. For example, compounds containing thiadiazole rings have demonstrated effectiveness against pathogenic bacteria and fungi by disrupting cellular processes . The incorporation of the thiophene moiety may further enhance these effects due to its known bioactivity.

Anti-inflammatory Effects

Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The inhibition of COX pathways is crucial in managing inflammatory diseases and pain . Studies on related compounds have shown promising results in reducing inflammation markers in vitro and in vivo.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate can be attributed to its structural components:

- Thiadiazole Moiety : Known for its diverse biological activities including anticancer and antimicrobial effects.

- Pyran Ring : Contributes to the stability and reactivity of the compound.

- Aromatic Systems : Facilitate interactions with biological targets through π–π stacking and hydrophobic interactions.

Q & A

Q. What role do the thiophene and thiadiazole moieties play in target binding?

- Thiophene-2-carboxamido: Forms hydrogen bonds with catalytic lysine residues in kinases (e.g., EGFR T790M).

- Thiadiazole: Enhances π-π stacking with hydrophobic pockets. Docking studies show a 2.1 Å distance between sulfur and His164 in VEGFR2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.